REACTION_CXSMILES
|
[OH:1][C:2]1[CH:6]([CH3:7])[O:5][C:4](=[O:8])[CH:3]=1.[C:9](O)([CH3:12])([CH3:11])[CH3:10].S(=O)(=O)(O)O>>[C:9]([C:3]1[C:4](=[O:8])[O:5][CH:6]([CH3:7])[C:2]=1[OH:1])([CH3:12])([CH3:11])[CH3:10]
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Name
|
|
Quantity
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15.9 g
|
Type
|
reactant
|
Smiles
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OC1=CC(OC1C)=O
|
Name
|
|
Quantity
|
13.9 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)O
|
Name
|
|
Quantity
|
7.8 mL
|
Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool
|
Type
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CUSTOM
|
Details
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was partitioned between water (75 ml) and diethyl ether (75 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
Chromatography on silica gel with diethyl ether as eluent gave a crude product which
|
Type
|
CUSTOM
|
Details
|
was further purified by chromatography on silica gel with dichloromethane as eluent
|
Type
|
CUSTOM
|
Details
|
then triturated with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C(OC(C1O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |